3-(4-Chlorophenyl)-2-cyanoacrylic acid

MALDI-TOF proteomics sequence coverage

Standard MALDI matrix CHCA introduces strong Arg bias and fails for labile PTMs (phospho, sulfo) and PE chloramines. Cl-CCA (4-Chloro-α-cyanocinnamic acid) provides: - 12-fold greater sequence coverage at 1 fmol vs CHCA - ~10-fold sensitivity gain for phosphopeptides on steel targets - Exclusive detection of intact PE chloramines Consistent performance across digest types reduces re-optimization. Ideal for core facilities and low-abundance proteomics.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 20374-46-3
Cat. No. B125982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-cyanoacrylic acid
CAS20374-46-3
Synonyms(2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic Acid;  (E)-2-Cyano-3-(naphthalen-2-yl)acrylic Acid;  3-(4-Chlorophenyl)-2-cyanoacrylic Acid; 
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
InChIKeyMXCRRKYUQNHWLJ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Cl-CCA MALDI Matrix Procurement Overview


3-(4-Chlorophenyl)-2-cyanoacrylic acid, systematically referred to as 4-chloro-α-cyanocinnamic acid (Cl-CCA), is a rationally designed α-cyanocinnamic acid derivative in which the 4-hydroxy group of the prototypical CHCA matrix is replaced by chlorine [1]. This substitution preserves UV-MALDI chromophore functionality while substantially altering proton-transfer energetics, yielding a crystalline matrix with markedly improved sensitivity and peptide recovery bias [1]. Its defining application is as an advanced MALDI matrix for proteomics and lipidomics, where it directly addresses the coverage and sensitivity limitations of the industry-standard α-cyano-4-hydroxycinnamic acid (CHCA) [1][2].

Workflow MALDI-TOF MS proteomics and lipidomics
Selection Halogen-substituted α-cyanocinnamic acid matrix with modified proton-transfer energetics
Use Context Low-abundance protein identification, labile modification detection, oxidative lipid analysis

Cl-CCA: Why Generic Substitution Fails


Matrix-assisted laser desorption/ionization (MALDI) matrices cannot be interchanged generically because analyte ionization efficiency, sequence coverage, and fragmentation behavior are exquisitely sensitive to matrix proton affinity, crystal morphology, and gas-phase basicity [1]. The gold-standard matrix CHCA exhibits a strong bias toward arginine-containing peptides and fails entirely for certain labile species such as phosphatidylethanolamine chloramines [1][2]. Cl-CCA was rationally engineered to overcome these specific deficiencies by replacing the electron-donating 4-hydroxy group with an electron-withdrawing chlorine substituent, resulting in a cooler proton-transfer process that dramatically reduces analyte fragmentation and broadens peptide class coverage [1][3]. Simple substitution of Cl-CCA with CHCA, sinapinic acid, or DHB will therefore result in quantifiably inferior sequence coverage, missed identifications, or complete failure to detect critical analytes [1][2][3].

Target Matrix
Cl-CCA (4-chloro-α-cyanocinnamic acid)
Common Substitute
CHCA (α-cyano-4-hydroxycinnamic acid)
Risk
Proton affinity and fragmentation profile may shift, reducing labile peptide coverage and altering sequence coverage bias toward Arg-rich peptides.
Target Matrix
Cl-CCA
Common Substitute
Sinapinic acid or DHB
Risk
PE chloramine detection may fail entirely; matrix crystal morphology and gas-phase basicity differ significantly, resulting in no usable data for this lipid class.
Target Matrix
Cl-CCA
Common Substitute
Unverified generic α-cyanocinnamic acid derivative
Risk
Substituent electronic effects are critical; minor structural changes can alter proton affinity and crystal properties, making generic substitution unreliable.

Cl-CCA vs. CHCA: Quantitative Performance Comparison


Ultralow-Load Sequence Coverage Advantage

In a direct head-to-head comparison, Cl-CCA delivered 48% sequence coverage for a 1 fmol in-solution bovine serum albumin (BSA) tryptic digest, compared to only 4% for CHCA under identical instrument conditions [1]. This 12-fold improvement in coverage at the low-femtomole level enables unambiguous protein identification from gel bands containing as little as 25 fmol BSA, which is not achievable with CHCA [1].

Sequence coverage at 1 fmol
Head-to-head
12× coverage improvement 48% vs 4%
Supports low-femtomole protein identification with dramatically higher sequence coverage.
BSA digest, Bruker Ultraflex II; CHCA gave only 4% coverage at same load.
MALDI-TOF proteomics sequence coverage

Multi-Load Sequence Coverage Titration

A systematic titration of BSA and ovalbumin (OVA) tryptic digests across four sample loads (100 fmol, 10 fmol, 1 fmol, 200 amol) demonstrated that Cl-CCA consistently yielded higher numbers of identified peptides and greater sequence coverage than CHCA at every level tested [1]. For BSA, Cl-CCA achieved 79% vs. 72% (100 fmol), 70% vs. 56% (10 fmol), 52% vs. 18% (1 fmol), and 25% at 200 amol where CHCA produced no usable data [1]. The advantage was even more pronounced with non-tryptic digests due to enhanced detection of acidic and neutral peptides [1].

Multi-load coverage titration
Head-to-head
BSA coverage advantage widens at lower loads
100 fmol: 79% vs 72% 10 fmol: 70% vs 56% 1 fmol: 52% vs 18% 200 amol: 25% vs ND
Coverage gap increases as sample amount decreases; enables analysis at trace levels where CHCA fails.
Shimadzu Axima TOF2; BSA tryptic digests; standard steel targets.
MALDI-MS proteomics peptide mass fingerprinting

Labile Peptide Detection Sensitivity

Cl-CCA exhibited an approximately tenfold improvement in sensitivity for labile peptides, including phosphopeptides and 4-sulfophenyl isothiocyanate-derivatized peptides, when analyzed on standard stainless-steel MALDI targets [1]. This sensitivity gain is attributed to the 'cooler' nature of the Cl-CCA matrix, which produces significantly less metastable fragmentation, allowing labile modifications to be observed intact in MS mode [1]. No such benefit is observed with CHCA, which induces extensive fragmentation of these species [1].

Labile peptide sensitivity
Head-to-head
~10× sensitivity gain
Supports intact detection of phosphopeptides and labile modifications.
Stainless-steel targets; phospho- and sulfophenyl-derivatized peptides.
MALDI-TOF labile peptides phosphopeptides

Exclusive PE Chloramine Detection

Phosphatidylethanolamine (PE) mono- and dichloramines, important mediators of lipid peroxidation generated under inflammatory conditions, are undetectable by MALDI-TOF MS when standard matrices such as CHCA, DHB, or sinapinic acid are employed [1]. Only when 4-chloro-α-cyanocinnamic acid (Cl-CCA) is used as the matrix can these labile PE chloramine species be successfully ionized and detected as intact [M+H]⁺ ions [1]. This exclusive detection capability arises from the uniquely mild proton-transfer mechanism of Cl-CCA, which prevents the immediate decomposition observed with all other tested matrices [1].

PE chloramine detection
Exclusive capability
Cl-CCA: intact [M+H]⁺ detected | CHCA, DHB, SA: no signal
Unique matrix for oxidative lipidomics; no alternative matrix enables this detection.
PE mono-/dichloramines via HOCl treatment; MALDI-TOF MS.
lipidomics MALDI-TOF MS chloramine detection

Reduced Arginine Bias and Background Noise

The superior sequence coverage obtained with Cl-CCA is partly attributed to a reduced bias for arginine-containing peptides compared to CHCA, resulting in more uniform detection of peptides across a wider range of basicity [1]. Additionally, Cl-CCA produces consistently cleaner low-mass spectral backgrounds with fewer matrix-related artifacts than CHCA, facilitating automated peak picking and database searching [1][2]. This combination of reduced compositional bias and lower chemical noise directly translates to higher confidence protein identifications in database-dependent workflows.

Spectral quality attributes
Reported
Cleaner low-mass background Reduced arginine bias Enhanced acidic/neutral peptide detection
Supports automated database searching and reduces false negatives in high-throughput PMF.
Visual spectral assessment; functional benefit reflected in coverage gains (Items 1–2).
MALDI-MS peptide bias background noise

Cl-CCA Application Scenarios


Mass-Limited Protein Identification

When available sample quantities are in the low femtomole range (e.g., laser-capture microdissection specimens, rare cell populations, or low-abundance protein gel bands), Cl-CCA's 12-fold sequence coverage advantage over CHCA at 1 fmol and its exclusive detection capability at 200 amol make it the only viable matrix choice for achieving confident peptide mass fingerprinting-based identifications [1][2].

Phosphoproteomics and PTM Analysis

For workflows involving phosphopeptides, sulfonated peptides, or other labile post-translational modifications, Cl-CCA provides an approximately tenfold sensitivity improvement over CHCA on standard stainless-steel targets, enabling intact detection of modification-bearing peptides that would otherwise undergo complete fragmentation [1]. This is critical for phosphorylation site mapping and quantitative phosphoproteomics.

Oxidative Lipidomics and Inflammatory Biomarker Discovery

Cl-CCA is the only known MALDI matrix capable of detecting intact phosphatidylethanolamine chloramines—key mediators of lipid peroxidation in inflammatory conditions [1]. Laboratories studying oxidative stress, ischemia-reperfusion injury, or neutrophil-mediated tissue damage must procure Cl-CCA to access this analyte class by MALDI-TOF MS, as all standard matrices (CHCA, DHB, sinapinic acid) fail completely [1].

Core Facility Standardization for High-Throughput PMF

For core facilities processing diverse sample types at scale, Cl-CCA's reduced peptide bias (less arginine preference) and cleaner low-mass background translate to higher automated database search scores and fewer manual spectral inspections [1][2]. The consistent performance advantage across multiple digest types and sample loads justifies standardizing on Cl-CCA as the default matrix for peptide mass fingerprinting workflows, reducing the need for matrix-specific optimization [1][2].

Application
Selection Property
Validation Focus
Mass-limited protein identification
Low-load sequence coverage retention
Coverage at sub-femtomole loads; exclusive detection where standard matrices fail
Phosphoproteomics and labile PTM analysis
Labile modification detection sensitivity
Intact detection of phosphopeptides and derivatized peptides on standard targets
Oxidative lipidomics and inflammatory biomarker discovery
PE chloramine ionization capability
Exclusive detection of intact lipid chloramines; no alternative matrix available
Core facility standardization for high-throughput PMF
Reduced peptide bias and spectral cleanliness
Higher automated search scores and reduced manual inspection across sample types

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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